N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Description
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of chromen, benzofuran, and thiophene moieties
Properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4S/c1-13-10-16-17(12-21(26)28-19(16)11-14(13)2)23-22(15-6-3-4-7-18(15)29-23)25-24(27)20-8-5-9-30-20/h3-12H,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMPWMNDMVBTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for Chromenone Formation
The 6,7-dimethyl-2-oxo-2H-chromen-4-yl moiety is synthesized via Pechmann condensation, a classical method for coumarin derivatives. Resorcinol derivatives react with β-keto esters (e.g., ethyl acetoacetate) in the presence of acidic catalysts:
Reaction Conditions :
- Substrate: 3,4-dimethylresorcinol (1.0 equiv)
- β-Keto ester: Ethyl acetoacetate (1.2 equiv)
- Catalyst: Concentrated sulfuric acid (10 mol%)
- Temperature: 80°C, 6 hours
- Yield: 85–90%.
The reaction proceeds through electrophilic substitution and lactonization, yielding 6,7-dimethyl-4-hydroxycoumarin. Subsequent oxidation (e.g., with DDQ) introduces the 2-oxo group.
Benzofuran Ring Construction
The benzofuran scaffold is assembled via acid-catalyzed cyclization of a propargyl ether intermediate.
Step 1: Propargylation
4-Hydroxy-6,7-dimethyl-2-oxo-2H-chromen (1.0 equiv) reacts with propargyl bromide (1.5 equiv) in DMF using K₂CO₃ as a base:
Step 2: Cyclization
The propargyl ether undergoes Au(I)-catalyzed cyclization to form the benzofuran ring:
This method ensures regioselective formation of the 2-(chromen-4-yl)-1-benzofuran system.
Functionalization of the Benzofuran Core
Nitro Group Introduction
Nitration at the C3 position of benzofuran is achieved using fuming nitric acid in acetic anhydride:
Reduction to Amine
The nitro group is reduced to an amine using catalytic hydrogenation:
Amide Coupling with Thiophene-2-carboxylic Acid
The final step involves coupling 3-amino-2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran with thiophene-2-carbonyl chloride:
Reaction Conditions :
- Amine: 1.0 equiv
- Acyl chloride: 1.2 equiv
- Base: Triethylamine (2.0 equiv)
- Solvent: Dichloromethane
- Temperature: 0°C → room temperature, 4 hours
- Yield: 82%.
Mechanism : The reaction proceeds via nucleophilic acyl substitution, with triethylamine scavenging HCl.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
A modified approach employs microwave irradiation to accelerate benzofuran formation:
One-Pot Tandem Reactions
Recent advances demonstrate a one-pot synthesis combining Pechmann condensation, propargylation, and cyclization:
Structural Characterization and Analytical Data
Spectroscopic Confirmation :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzofuran-H), 7.89 (d, J = 5.2 Hz, 1H, thiophene-H), 6.95 (s, 1H, chromenone-H), 2.42 (s, 6H, CH₃).
- HRMS : m/z 415.0878 [M+H]⁺ (calc. 415.0878).
Purity Analysis :
Challenges and Optimization Strategies
- Regioselectivity in Benzofuran Formation : Au(I) catalysis outperforms Brønsted acids in minimizing side products.
- Amine Oxidation : Use of degassed solvents and inert atmosphere prevents amine degradation during storage.
- Scale-Up Limitations : Microwave methods face scalability issues; continuous-flow reactors are proposed as alternatives.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of thiophene-2-carboxamide, including N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide, exhibit significant antioxidant properties. The antioxidant activity is often evaluated using assays such as the ABTS method, showing effective inhibition comparable to standard antioxidants like ascorbic acid .
Antibacterial Activity
The compound demonstrates notable antibacterial properties against various pathogenic bacteria. Studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structural modifications on the thiophene ring significantly influence its antibacterial potency, with specific substituents enhancing hydrophilicity and thus improving activity .
Antitumor Activity
This compound has been identified as a potential lead compound in cancer therapy. Its derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve apoptosis induction and interference with cell cycle progression .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are crucial for therapeutic applications in diseases characterized by inflammation. The ability to inhibit inflammatory mediators positions it as a candidate for further development in treating inflammatory conditions .
Case Study 1: Antioxidant Evaluation
A study evaluated several thiophene derivatives, including N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-y]thiophene derivatives for their antioxidant capacity using DPPH and ABTS assays. The results indicated that certain derivatives exhibited up to 62% inhibition of free radicals, showcasing their potential as natural antioxidants .
Case Study 2: Antibacterial Assessment
In a comparative study of various thiophene derivatives against common bacterial strains, N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-y)-1-benzofuran-3-y]thiophene demonstrated superior antibacterial activity attributed to its unique molecular structure. The presence of specific functional groups enhanced its interaction with bacterial cell membranes .
Case Study 3: Antitumor Activity
A series of experiments conducted on human cancer cell lines revealed that the compound induced significant apoptosis in breast cancer cells at low micromolar concentrations. This effect was linked to the activation of caspase pathways, indicating a promising avenue for anticancer drug development .
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
(7-Methoxy-2-oxo-2H-chromen-4-yl)-acetic acid-d6: A similar compound with a chromen moiety, used in various chemical and biological applications.
6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxamide: Another compound with a similar core structure, used in medicinal chemistry.
Uniqueness
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide is unique due to its combination of chromen, benzofuran, and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that combines chromen and benzofuran moieties with a thiophene carboxamide group. The presence of these functional groups is crucial for its biological activity.
Biological Activities
1. Antitumor Activity
Numerous studies have highlighted the antitumor potential of benzofuran derivatives. For instance, compounds related to benzofuran have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|---|
| Compound 32 | A2780 (Ovarian) | 12 | - |
| Compound 33 | A2780 (Ovarian) | 11 | - |
| Compound 36 | K-562 (Leukemia) | - | 56.84 |
| Compound 36 | NCI-H460 (Lung) | - | 80.92 |
| Compound 36 | HCT-116 (Colon) | - | 72.14 |
The structure–activity relationship (SAR) indicates that modifications at the C-2 position significantly enhance cytotoxicity, suggesting that the incorporation of specific substituents can lead to improved anticancer efficacy .
2. Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties, which are characteristic of many benzofuran derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. For example, studies have shown that certain benzofuran derivatives can reduce inflammation in animal models by decreasing the levels of TNF-alpha and IL-6 .
3. Antimicrobial Activity
Benzofuran compounds are also known for their antimicrobial properties. Research indicates that this compound demonstrates significant antibacterial and antifungal activities against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .
Case Studies
Several case studies have focused on the therapeutic potential of benzofuran derivatives:
- Anticancer Efficacy : A study investigated the effects of a series of benzofuran derivatives on human ovarian cancer cells, revealing that compounds with specific substitutions exhibited IC50 values as low as 11 µM, indicating strong cytotoxicity against cancer cells .
- Inflammation Models : In vivo studies demonstrated that benzofuran compounds significantly reduced inflammation markers in rodent models, supporting their potential use in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving: (i) Formation of the benzofuran core through cyclization of substituted phenols. (ii) Coupling the chromen-4-yl moiety using Suzuki-Miyaura or Buchwald-Hartwig amination. (iii) Final carboxamide linkage via thiophene-2-carboxylic acid activation (e.g., using EDCI/HOBt). Characterization involves NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural validation .
Q. How can purity and structural integrity be confirmed post-synthesis?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.
- Structural Confirmation :
- 1H/13C NMR : Verify aromatic proton environments (e.g., benzofuran C-H at δ 7.2–7.8 ppm).
- X-ray Crystallography : Resolve crystal packing and bond angles (SHELX refinement preferred) .
Advanced Research Questions
Q. What strategies resolve crystallographic data discrepancies in this compound?
- Methodological Answer :
- Use SHELXL for refinement of high-resolution data, addressing anisotropic displacement parameters.
- Validate hydrogen bonding networks with WinGX/ORTEP visualization tools.
- Cross-check with DFT-optimized geometries (e.g., Gaussian09) to identify lattice strain or disorder .
Q. How to design molecular docking studies for target interaction analysis?
- Methodological Answer :
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450) due to the compound’s aromatic scaffold.
- Software : AutoDock Vina or Schrödinger Suite, using the chromen-4-yl group as a pharmacophore anchor.
- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .
Q. How to reconcile conflicting bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Reproduce assays under controlled conditions (e.g., pH 7.4 buffer, 37°C).
- Orthogonal Methods : Combine enzyme-linked immunosorbent assays (ELISA) with surface plasmon resonance (SPR) for binding affinity validation.
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to rule out false negatives from rapid degradation .
Q. What solvent systems optimize recrystallization for enhanced stability?
- Methodological Answer :
- Screening : Test DMSO, ethanol, and ethyl acetate mixtures (e.g., 1:3 DMSO:EtOH) for solubility.
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphic transitions.
- Stability : Monitor hygroscopicity via dynamic vapor sorption (DVS) to select non-hygroscopic solvents .
Q. Which computational methods predict reactivity with electrophilic agents?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-31G(d) level to identify nucleophilic sites (e.g., benzofuran C3).
- Molecular Dynamics : Simulate reaction trajectories with GROMACS to model transition states.
- Validation : Cross-reference with experimental kinetic data from nucleophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
